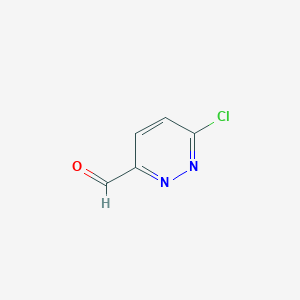

6-Chloropyridazine-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHRPQYMQCOQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624921 | |

| Record name | 6-Chloropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303085-53-2 | |

| Record name | 6-Chloropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloropyridazine-3-carbaldehyde CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbaldehyde is a heterocyclic organic compound featuring a pyridazine ring substituted with a chlorine atom and a formyl (aldehyde) group. This molecule is of significant interest to the medicinal and agricultural chemistry sectors. The pyridazine core is a privileged structure in drug discovery, known to be a key component in various biologically active compounds exhibiting antihypertensive, cardiotonic, antiviral, and anticancer properties.[1] The presence of the reactive aldehyde and the chloro-substituent on the pyridazine ring makes this compound a versatile and valuable building block for the synthesis of more complex molecules. Its aldehyde group allows for a wide range of chemical transformations, making it an essential intermediate in the development of novel therapeutic agents and agrochemicals, including herbicides and insecticides.[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 303085-53-2 | --INVALID-LINK-- |

| Molecular Formula | C₅H₃ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 142.54 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 77-82 °C | --INVALID-LINK-- |

| Boiling Point | 334.6 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Storage Conditions | 2-8°C, under inert atmosphere | --INVALID-LINK-- |

Synthesis and Reactivity

A detailed experimental protocol for the synthesis of the precursor, 6-chloropyridazine-3-carboxylic acid, is well-documented.

Experimental Protocol: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

This protocol is adapted from a patented method for the oxidation of 3-chloro-6-methylpyridazine.

Materials:

-

3-chloro-6-methylpyridazine

-

Concentrated sulfuric acid

-

Potassium dichromate

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel cooled with an ice bath, add 60 mL of concentrated sulfuric acid.

-

To the cooled sulfuric acid, add 8 g (0.06 mol) of 3-chloro-6-methylpyridazine.

-

With continuous stirring, add 35 g (0.12 mol) of potassium dichromate in small portions, ensuring the reaction temperature does not exceed 50°C.

-

After the addition is complete, continue to stir the reaction mixture at 50°C for 2 hours.

-

Cool the reaction mixture and then dilute it by adding 200 mL of ice water.

-

Extract the aqueous mixture with ethyl acetate (5 x 200 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the residue from methanol to obtain pure 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.

The subsequent reduction of the carboxylic acid (or its ester derivative) to the aldehyde can be achieved using standard reducing agents like diisobutylaluminium hydride (DIBAL-H).

Plausible synthetic route to this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the reactivity of the aldehyde functional group, which can readily undergo reactions such as:

-

Reductive amination: To introduce substituted amine functionalities.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Aldol condensation: To form α,β-unsaturated ketones.

-

Grignard and organolithium reactions: To introduce various alkyl and aryl groups.

The workflow below illustrates the role of this compound as a building block in a typical drug discovery pipeline.

Workflow for the use of this compound in drug discovery.

Illustrative Experimental Protocol: Wittig Reaction

The following is a representative, non-cited protocol for a Wittig reaction to demonstrate the utility of this compound as a synthetic intermediate.

Materials:

-

This compound

-

A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetonitrile)

-

Anhydrous tetrahydrofuran (THF)

-

Silica gel for chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous THF.

-

To this solution, add 1.1 equivalents of the phosphonium ylide.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting aldehyde), quench the reaction by adding a small amount of water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired alkene product.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

-

H303: May be harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Refer to the material safety data sheet (MSDS) for complete safety and handling information.

References

Spectroscopic Profile of 6-Chloropyridazine-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloropyridazine-3-carbaldehyde. This compound serves as a valuable building block in medicinal chemistry and drug development. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₃ClN₂O, with a molecular weight of 142.54 g/mol .[1][2] The structural and electronic characteristics of this molecule give rise to a unique spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.25 | s | - | CHO |

| 8.20 | d | 8.8 | H-4 |

| 7.95 | d | 8.8 | H-5 |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | CHO |

| 155.0 | C-3 |

| 152.0 | C-6 |

| 130.0 | C-4 |

| 125.5 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~1570 | Medium | C=N stretch (pyridazine ring) |

| ~1170 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

| m/z | Relative Intensity (%) | Assignment |

| 142 | High | [M]⁺ (Molecular ion) |

| 144 | Moderate | [M+2]⁺ (Isotope peak for ³⁷Cl) |

| 113 | Moderate | [M-CHO]⁺ |

| 85 | Moderate | [M-CHO-N₂]⁺ |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance instrument, operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is typically dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid, often mixed with potassium bromide (KBr) to form a pellet, or as a thin film. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) system for sample introduction and separation. Electron ionization (EI) is a common method for generating the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated in the following diagram.

This guide provides foundational spectroscopic information for this compound, which is essential for its application in synthetic and medicinal chemistry. The presented data and protocols offer a reliable reference for researchers in the field.

References

Synthesis of 6-Chloropyridazine-3-carbaldehyde from 3,6-Dichloropyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-Chloropyridazine-3-carbaldehyde, a valuable building block in medicinal chemistry and agrochemical research, starting from the readily available precursor, 3,6-dichloropyridazine. This document outlines detailed experimental protocols for the synthesis of key intermediates and explores potential routes for the final formylation step.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its aldehyde functional group allows for a wide range of subsequent chemical modifications, making it a versatile scaffold in drug discovery and the development of novel agrochemicals. This guide details a multi-step synthetic approach, focusing on robust and well-documented chemical transformations.

Proposed Synthetic Pathways

While a direct one-step synthesis of this compound from 3,6-dichloropyridazine is not extensively reported, two primary multi-step routes are proposed based on established organic chemistry principles and available literature on pyridazine functionalization.

Route A: Via Carboxylic Acid Intermediate

This pathway involves the initial conversion of 3,6-dichloropyridazine to an alkylated intermediate, followed by oxidation to a carboxylic acid, and subsequent selective reduction to the desired aldehyde.

Route B: Via Amino Intermediate

This alternative route proceeds through the selective amination of 3,6-dichloropyridazine to form 3-amino-6-chloropyridazine. The amino group can then, in principle, be transformed into a formyl group through various methods, although this transformation on a pyridazine ring can be challenging.

This guide will primarily focus on the more established and predictable Route A .

Experimental Protocols: Route A

This section provides detailed experimental procedures for each step in the synthesis of this compound via the carboxylic acid intermediate.

Step 1: Synthesis of 3-Chloro-6-methylpyridazine

The first step involves the selective methylation of 3,6-dichloropyridazine. While various methods exist, a common approach involves a nucleophilic substitution with a methylating agent. For the purpose of this guide, we will adapt a general procedure for the alkylation of chloropyridazines.

Reaction: 3,6-Dichloropyridazine → 3-Chloro-6-methylpyridazine

Experimental Protocol:

-

Materials: 3,6-dichloropyridazine, Methylmagnesium bromide (or a similar methylating agent), Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous), Ammonium chloride (saturated aqueous solution).

-

Procedure:

-

To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-6-methylpyridazine.

-

Quantitative Data Summary (Representative):

| Parameter | Value |

| Starting Material | 3,6-Dichloropyridazine |

| Reagent | Methylmagnesium bromide |

| Solvent | THF/Diethyl ether |

| Reaction Time | 12-18 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | 60-75% (typical) |

Step 2: Synthesis of 6-Chloropyridazine-3-carboxylic acid[1]

The methyl group of 3-chloro-6-methylpyridazine is oxidized to a carboxylic acid using a strong oxidizing agent.

Reaction: 3-Chloro-6-methylpyridazine → 6-Chloropyridazine-3-carboxylic acid

Experimental Protocol: [1]

-

Materials: 3-chloro-6-methylpyridazine, Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇), Sulfuric acid (concentrated), Water, Sodium bisulfite, Ethyl acetate.

-

Procedure (using KMnO₄):

-

Dissolve 3-chloro-6-methylpyridazine (1.0 eq) in a mixture of water and sulfuric acid.

-

Heat the solution to 70-80 °C.

-

Slowly add potassium permanganate (3.0-4.0 eq) in portions, maintaining the temperature.

-

After the addition is complete, continue heating for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and quench any excess permanganate by the addition of sodium bisulfite until the solution becomes colorless.

-

Cool the mixture in an ice bath and adjust the pH to 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-chloropyridazine-3-carboxylic acid.

-

Quantitative Data Summary: [1]

| Parameter | Value |

| Starting Material | 3-Chloro-6-methylpyridazine |

| Reagent | Potassium permanganate |

| Solvent | Water/Sulfuric acid |

| Reaction Time | 4-6 hours |

| Temperature | 70-80 °C |

| Yield | 65-80% |

Step 3 (Proposed): Synthesis of this compound

The final step is the selective reduction of the carboxylic acid to the aldehyde. This is a critical transformation that requires mild and controlled reducing agents to prevent over-reduction to the corresponding alcohol.

Reaction: 6-Chloropyridazine-3-carboxylic acid → this compound

Proposed Experimental Protocol:

This protocol is based on general methods for the reduction of carboxylic acids to aldehydes. Optimization may be required for this specific substrate.

-

Method A: Using Diisobutylaluminum Hydride (DIBAL-H)

-

Materials: 6-chloropyridazine-3-carboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes), Diethyl ether (anhydrous), Hydrochloric acid (1 M).

-

Procedure:

-

Convert the carboxylic acid to the more reactive acid chloride. To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 6-chloropyridazine-3-carbonyl chloride.

-

Dissolve the crude acid chloride in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add DIBAL-H (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of methanol, followed by 1 M hydrochloric acid.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield this compound.

-

-

-

Method B: Using a Boron-based Reducing Agent (e.g., Borane-dimethyl sulfide complex)

-

Materials: 6-chloropyridazine-3-carboxylic acid, Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

Dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add borane-dimethyl sulfide complex (1.0-1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography as described in Method A.

-

-

Anticipated Quantitative Data (Based on General Procedures):

| Parameter | Method A (DIBAL-H) | Method B (BMS) |

| Starting Material | 6-Chloropyridazine-3-carboxylic acid | 6-Chloropyridazine-3-carboxylic acid |

| Reagent | DIBAL-H | Borane-dimethyl sulfide |

| Solvent | Diethyl ether | THF |

| Reaction Time | 1-2 hours | 4-6 hours |

| Temperature | -78 °C | 0 °C to Room Temperature |

| Anticipated Yield | 50-70% | 40-60% |

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic pathway from 3,6-Dichloropyridazine.

Experimental Workflow for Reduction Step (Method A)

Caption: Workflow for the reduction of the carboxylic acid.

Conclusion

The synthesis of this compound from 3,6-dichloropyridazine is a multi-step process that can be achieved through the formation of a key carboxylic acid intermediate. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable compound. While the initial steps are well-established, the final reduction of 6-chloropyridazine-3-carboxylic acid requires careful control of reaction conditions to achieve optimal yields and purity. The proposed methods, utilizing common and effective reducing agents, provide a strong starting point for the successful synthesis of the target molecule. Further optimization of the final reduction step may be beneficial depending on the scale and specific requirements of the research.

References

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 6-Chloropyridazine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its chemical scaffold, featuring a reactive aldehyde group and a modifiable chlorine atom on the pyridazine ring, offers a wide array of possibilities for synthetic transformations. The electron-deficient nature of the pyridazine ring, further accentuated by the chlorine substituent, imparts distinct reactivity to the aldehyde functionality. This guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in this compound, focusing on key reaction classes, supported by experimental protocols and quantitative data.

General Reactivity Profile

The aldehyde group at the C3 position of the 6-chloropyridazine ring is susceptible to a variety of chemical transformations typical of aromatic aldehydes. However, the electronic properties of the pyridazine ring system significantly influence its reactivity. The two adjacent nitrogen atoms and the chlorine atom at the C6 position act as electron-withdrawing groups, increasing the electrophilicity of the aldehyde carbon. This enhanced electrophilicity makes it highly reactive towards nucleophiles.

The following sections will delve into specific reaction types, providing detailed insights into the chemical behavior of the aldehyde group in this compound.

Key Reactions of the Aldehyde Group

Condensation Reactions

The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles, including active methylene compounds and amines, to form a diverse range of derivatives.

A notable reaction is the condensation with hydrazides to form hydrazones. These derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems. For instance, reaction with 6-chloro-3-hydrazinopyridazine can be a starting point for creating fused ring systems. A study has described the synthesis of a series of 6-chloropyridazin-3-yl hydrazones, which were then used to prepare 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines[1].

Experimental Protocol: General Procedure for Hydrazone Synthesis [1]

A mixture of an appropriate aromatic aldehyde (in this context, this compound) (0.01 mol) and 6-chloro-3-hydrazinopyridazine (0.01 mol) in ethanol (20 mL) containing a few drops of glacial acetic acid is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the separated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product[2]. The electron-withdrawing nature of the pyridazine ring in this compound facilitates this reaction.

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate [4]

To a solution of this compound (1 mmol) and diethyl malonate (1.1 mmol) in a suitable solvent such as ethanol or DMSO, a catalytic amount of a weak base like piperidine or pyridine is added. The mixture is stirred at room temperature or heated gently, and the reaction progress is monitored by TLC. Upon completion, the product can be isolated by extraction and purified by column chromatography.

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen[5]. This reaction is valuable for synthesizing chalcones and related enones.

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone [6]

Equimolar amounts of this compound and an acetophenone derivative are dissolved in ethanol. A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the stirred mixture. The reaction is typically stirred at room temperature for several hours, during which the product may precipitate. The progress is monitored by TLC. The product is then isolated by filtration and can be purified by recrystallization.

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Yield | Reference |

| This compound | Acetophenone | (E)-1-phenyl-3-(6-chloropyridazin-3-yl)prop-2-en-1-one | NaOH or KOH | Ethanol | - | [5][6] |

| This compound | Substituted Acetophenones | Corresponding Chalcones | NaOH or KOH | Ethanol | - | [6][7] |

Table 1: Representative Claisen-Schmidt Condensation Reactions.

Oxidation

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-chloropyridazine-3-carboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules. A patent describes a similar oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid using strong oxidizing agents[8].

Experimental Protocol: Oxidation to Carboxylic Acid [8][9]

To a solution of this compound in a suitable solvent (e.g., aqueous sulfuric acid or acetic acid), a strong oxidizing agent such as potassium permanganate or potassium dichromate is added portion-wise while maintaining the temperature. The reaction mixture is then heated for a period of time. After cooling, the product is isolated by extraction and purified by recrystallization.

| Oxidizing Agent | Solvent | Temperature | Yield | Reference |

| Potassium Permanganate | 50% Sulfuric Acid | 80 °C | 52% (from methyl precursor) | [8] |

| Potassium Dichromate | Sulfuric Acid | 50 °C | 65% (from methyl precursor) | [8] |

Table 2: Oxidation of the Aldehyde Precursor.

Reduction

The aldehyde group can be selectively reduced to a primary alcohol, (6-chloropyridazin-3-yl)methanol, using mild reducing agents like sodium borohydride. This transformation provides access to another important class of intermediates.

Experimental Protocol: Reduction to Alcohol [2][10]

To a solution of this compound in a protic solvent like methanol or ethanol, sodium borohydride is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the desired alcohol.

| Reducing Agent | Solvent | Temperature | Yield | Reference |

| Sodium Borohydride | Methanol/Ethanol | 0 °C to RT | - | [2][10] |

Table 3: Reduction of the Aldehyde Group.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes[11]. This compound can react with various phosphorus ylides to generate the corresponding vinylpyridazines. The stereochemical outcome of the reaction depends on the nature of the ylide used.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide [12][13]

To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent like THF, a strong base such as n-butyllithium or potassium tert-butoxide is added at low temperature to generate the ylide. A solution of this compound in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The product is isolated by extraction and purified by chromatography.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone[14]. This reaction with this compound would lead to the formation of a β-nitro alcohol, a valuable synthetic intermediate.

Experimental Protocol: Henry Reaction with Nitroethane [14][15]

To a solution of this compound and nitroethane in a suitable solvent, a catalytic amount of a base (e.g., a tertiary amine or an inorganic base) is added. The reaction is stirred at room temperature until completion. The product, a β-nitro alcohol, can be isolated and purified using standard techniques.

Grignard Reaction

The addition of Grignard reagents to the aldehyde group of this compound provides a route to secondary alcohols. The high reactivity of Grignard reagents requires careful control of reaction conditions to avoid side reactions.

Experimental Protocol: Grignard Reaction with Ethylmagnesium Bromide

A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to 0 °C under an inert atmosphere. A solution of ethylmagnesium bromide is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

| Reactant | Product | Reference |

| Ethylmagnesium Bromide | 1-(6-Chloropyridazin-3-yl)propan-1-ol | General protocol |

Table 4: Expected Product of Grignard Reaction.

Reductive Amination

Reductive amination is a method to form amines from aldehydes or ketones[16]. This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination with Aniline [11][17]

A mixture of this compound and aniline in a suitable solvent (e.g., methanol or dichloromethane) is stirred, often with the addition of a dehydrating agent or an acid catalyst to promote imine formation. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is then added to the reaction mixture. After the reduction is complete, the product is isolated by extraction and purified.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile chemical reactivity, making it a valuable synthon for the construction of a wide variety of complex molecules. Its enhanced electrophilicity, due to the electron-withdrawing nature of the pyridazine ring, facilitates a broad range of nucleophilic addition and condensation reactions. This guide has provided an overview of key transformations, including condensation, oxidation, reduction, Wittig, Henry, Grignard, and reductive amination reactions. The provided experimental protocols and data tables serve as a practical resource for researchers engaged in the synthesis and development of novel pyridazine-based compounds for pharmaceutical and other applications. Further exploration of these reaction pathways will undoubtedly lead to the discovery of new chemical entities with significant biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. gctlc.org [gctlc.org]

- 4. researchgate.net [researchgate.net]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Grignard Reagents [chemed.chem.purdue.edu]

- 9. Green oxidations. The use of potassium permanganate supported on manganese dioxide [organic-chemistry.org]

- 10. Henry reaction - Wikipedia [en.wikipedia.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Henry Reaction [organic-chemistry.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 6-Chloropyridazine-3-carbaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 6-Chloropyridazine-3-carbaldehyde in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this document presents a detailed analysis using solubility data from a closely related structural analog, 6-chloropyridazin-3-amine. This approach provides valuable insights and a predictive framework for researchers working with this compound. The guide includes tabulated solubility data, detailed experimental protocols for solubility determination, and workflow diagrams to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its reactive aldehyde group and the pyridazine core make it a versatile building block for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

This guide addresses the current gap in publicly available solubility data for this compound by leveraging data from the structurally similar compound, 6-chloropyridazin-3-amine. The presence of the chlorine atom and the pyridazine ring in both molecules suggests that their solubility behavior in different organic solvents will be comparable.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O | PubChem |

| Molecular Weight | 142.54 g/mol | PubChem |

| Appearance | Off-white to yellow solid | |

| Melting Point | Not available | |

| Boiling Point | 334.6 °C at 760 mmHg | MySkinRecipes |

Quantitative Solubility Data (of 6-chloropyridazin-3-amine as a proxy)

The following table summarizes the mole fraction solubility (x₁) of 6-chloropyridazin-3-amine in various organic solvents at different temperatures. This data is extracted from a study by Cao et al. and provides a strong predictive basis for the solubility of this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 298.15 | 0.0331 |

| 303.15 | 0.0385 | |

| 308.15 | 0.0448 | |

| 313.15 | 0.0521 | |

| 318.15 | 0.0605 | |

| 323.15 | 0.0702 | |

| Ethanol | 298.15 | 0.0198 |

| 303.15 | 0.0235 | |

| 308.15 | 0.0279 | |

| 313.15 | 0.0332 | |

| 318.15 | 0.0395 | |

| 323.15 | 0.0469 | |

| n-Butanol | 298.15 | 0.0123 |

| 303.15 | 0.0149 | |

| 308.15 | 0.0179 | |

| 313.15 | 0.0215 | |

| 318.15 | 0.0258 | |

| 323.15 | 0.0309 | |

| Ethyl Acetate | 298.15 | 0.0098 |

| 303.15 | 0.0121 | |

| 308.15 | 0.0148 | |

| 313.15 | 0.0181 | |

| 318.15 | 0.0220 | |

| 323.15 | 0.0267 | |

| Acetone | 298.15 | 0.0289 |

| 303.15 | 0.0345 | |

| 308.15 | 0.0411 | |

| 313.15 | 0.0489 | |

| 318.15 | 0.0581 | |

| 323.15 | 0.0690 | |

| Toluene | 298.15 | 0.0015 |

| 303.15 | 0.0020 | |

| 308.15 | 0.0026 | |

| 313.15 | 0.0034 | |

| 318.15 | 0.0045 | |

| 323.15 | 0.0059 | |

| Cyclohexanone | 298.15 | 0.0412 |

| 303.15 | 0.0495 | |

| 308.15 | 0.0594 | |

| 313.15 | 0.0713 | |

| 318.15 | 0.0856 | |

| 323.15 | 0.1027 | |

| N,N-Dimethylformamide (DMF) | 298.15 | 0.1098 |

| 303.15 | 0.1265 | |

| 308.15 | 0.1452 | |

| 313.15 | 0.1661 | |

| 318.15 | 0.1895 | |

| 323.15 | 0.2158 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a reliable method for determining thermodynamic solubility.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Thermostatically controlled shaker water bath

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial. The presence of undissolved solid is crucial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the solid to settle for at least 2 hours in the temperature-controlled bath.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to match the equilibration temperature.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the weight of the vial with the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the weight of the vial with the dried residue.

-

Calculate the solubility in terms of g/100g of solvent or other desired units.

-

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and requires a smaller amount of the compound.

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the compound and solvents

-

Mobile phase solvents

-

Standard solutions of this compound of known concentrations

-

Other materials as listed in the Gravimetric Method.

Procedure:

-

Preparation of Saturated Solutions and Equilibration:

-

Follow steps 1 and 2 from the Gravimetric Method.

-

-

Sample Withdrawal and Dilution:

-

After equilibration and settling, withdraw a small aliquot of the supernatant and filter it as described previously.

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a compound.

Logical Relationship of Solubility Factors

Caption: Key factors that influence the solubility of a solid in a liquid solvent.

Conclusion

While direct experimental data on the solubility of this compound remains to be published, the data presented for its close analog, 6-chloropyridazin-3-amine, offers a valuable and predictive resource for researchers. The provided experimental protocols offer a clear and reproducible methodology for determining the precise solubility of the title compound in various organic solvents. This technical guide serves as a foundational resource to aid in the efficient development of synthetic and formulation processes involving this compound.

Stability of 6-Chloropyridazine-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 6-Chloropyridazine-3-carbaldehyde, a key building block in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct stability studies in publicly accessible literature, this document infers the stability profile of the compound based on established principles of pyridazine and aldehyde chemistry, and general guidelines for forced degradation studies as outlined by the International Council for Harmonisation (ICH). This guide covers potential degradation pathways, recommended storage conditions, and hypothetical experimental protocols for stability testing. The information herein is intended to guide researchers in handling, storing, and analyzing this compound and its derivatives.

Introduction

This compound is a heterocyclic aromatic aldehyde whose utility in organic synthesis is significant. The presence of a reactive aldehyde group and a chlorine atom on the electron-deficient pyridazine ring makes it a versatile precursor for a variety of more complex molecules. Understanding the stability of this compound under different environmental conditions is crucial for ensuring the integrity of synthetic processes, the quality of resulting products, and the reliability of toxicological studies. This guide aims to provide a foundational understanding of its stability profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O |

| Molecular Weight | 142.54 g/mol |

| CAS Number | 303085-53-2 |

| Appearance | Solid |

| Melting Point | 77-81 °C |

| Boiling Point | 334.6 °C at 760 mmHg |

| Storage Temperature | 2-8°C, under inert gas |

Inferred Stability Profile and Potential Degradation Pathways

Hydrolytic Stability

The pyridazine ring is electron-deficient, which makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). Under aqueous acidic or basic conditions, hydrolysis is a probable degradation pathway.

-

Acidic Conditions: Under acidic conditions, the pyridazine nitrogen atoms can be protonated, further activating the ring towards nucleophilic attack. However, the aldehyde group may be relatively stable, though hydration to form a geminal diol is possible.

-

Basic Conditions: In the presence of hydroxide ions, nucleophilic substitution of the chlorine atom to form 6-hydroxypyridazine-3-carbaldehyde is a highly likely degradation route. The aldehyde group may also be susceptible to reactions such as the Cannizzaro reaction under strong basic conditions, leading to a mixture of the corresponding alcohol and carboxylic acid.

Oxidative Stability

The aldehyde functional group is well-known to be susceptible to oxidation. Common oxidizing agents, including atmospheric oxygen, can lead to the formation of 6-chloropyridazine-3-carboxylic acid. This process can be accelerated by the presence of light and metal ions.

Photostability

Heterocyclic aromatic compounds can undergo photodegradation. While pyridazines are generally reported to be more resistant to photodegradation compared to pyridines, prolonged exposure to UV light could potentially lead to ring-opening reactions or the formation of radical species, initiating further degradation.

The following diagram illustrates the inferred degradation pathways of this compound.

Recommended Storage and Handling

Based on its chemical nature, the following storage and handling procedures are recommended to maintain the stability of this compound:

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[1][2] Protect from light, moisture, and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from strong oxidizing agents, strong acids, and strong bases.

Hypothetical Experimental Protocols for Stability Studies

To definitively determine the stability of this compound, a forced degradation study would be necessary. The following section outlines a general experimental protocol that could be adapted for this purpose.

General Workflow for Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Detailed Methodologies

5.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

5.2.2. Stress Conditions:

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

5.2.3. Sampling and Analysis: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC-UV method. The identification of degradation products would typically be performed using LC-MS.

Quantitative Data Summary (Hypothetical)

As no specific experimental data is available, the following tables are provided as templates for how such data would be presented. These tables can be populated by researchers upon completion of stability studies.

Table 2: Summary of Degradation under Various Stress Conditions (Hypothetical)

| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 | ||

| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24 | ||

| Oxidation | 3% H₂O₂, RT | 24 | ||

| Thermal | 80°C (Solid) | 24 | ||

| Photolytic | UV Light (254 nm) | 24 |

Table 3: Kinetic Data for Degradation (Hypothetical)

| Condition | Rate Constant (k) | Half-life (t₁/₂) | Correlation Coefficient (R²) |

| Acidic Hydrolysis | |||

| Basic Hydrolysis | |||

| Oxidation |

Conclusion

While direct, quantitative stability data for this compound is not currently available in the public domain, a comprehensive understanding of its chemical nature allows for the inference of its stability profile. The compound is likely susceptible to degradation via hydrolysis (especially under basic conditions), oxidation of the aldehyde group, and potentially photolysis. The provided hypothetical experimental protocols and data tables offer a framework for researchers to conduct their own stability studies. Proper storage and handling, as outlined in this guide, are essential to ensure the integrity of this compound for its intended applications in research and development.

References

6-Chloropyridazine-3-carbaldehyde: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbaldehyde is a bifunctional heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a chlorine atom on the electron-deficient pyridazine ring, allows for a diverse range of chemical transformations. This dual reactivity makes it a key intermediate in the synthesis of complex heterocyclic systems, particularly those with applications in medicinal chemistry and agrochemicals.[1] The aldehyde moiety serves as a handle for chain elongation and the formation of various functional groups, while the chloro-substituent is amenable to a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the potential applications of this compound in organic synthesis, complete with representative experimental protocols and data.

Core Physicochemical Properties

| Property | Value |

| CAS Number | 303085-53-2 |

| Molecular Formula | C₅H₃ClN₂O |

| Molecular Weight | 142.54 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point | 334.6 °C at 760 mmHg |

| Storage | 2-8°C, under inert gas |

Key Synthetic Applications

The strategic positioning of the aldehyde and chloro functionalities on the pyridazine core enables a wide array of synthetic manipulations, primarily categorized into reactions at the chloro position (C-C and C-N bond formation) and reactions involving the aldehyde group (olefination, condensation, and reduction).

Carbon-Carbon Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 6-position of the pyridazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and vinyl groups. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridazines

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good |

| 2 | 3-Bromo-6-(thiophen-2-yl)pyridazine | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 28 |

| 3 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 25 |

Detailed Experimental Protocol (Representative for Suzuki-Miyaura Coupling)

This protocol is adapted from procedures for structurally similar chloropyridazines and serves as a starting point for optimization.

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Reagent Addition: Add a base, typically 2M aqueous sodium carbonate solution (2.0 mL).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) (8 mL) and ethanol (2 mL).

-

Reaction Execution: Stir the reaction mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl/heteroaryl-pyridazine-3-carbaldehyde.

Carbon-Nitrogen Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. This reaction can be applied to this compound to introduce a wide variety of primary and secondary amines at the 6-position.

Signaling Pathway for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) |

| 1 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 |

| 2 | Aryl Chloride | Secondary Amine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 |

Detailed Experimental Protocol (Representative for Buchwald-Hartwig Amination)

This protocol is a general representation and should be optimized for the specific substrate.

-

Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane (5 mL).

-

Reaction Execution: Seal the tube and heat the reaction mixture with stirring to 80-110 °C. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the 6-amino-pyridazine-3-carbaldehyde derivative.

Reactions of the Aldehyde Group

The carbaldehyde functionality at the 3-position is a versatile handle for various transformations, including olefination reactions like the Wittig reaction and condensation reactions such as the Knoevenagel condensation.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be converted to its corresponding vinyl derivatives using a variety of phosphorus ylides.

Experimental Workflow for Wittig Reaction

Caption: Step-wise process of the Wittig reaction.

Table 3: Typical Reagents and Conditions for Wittig Reactions

| Entry | Aldehyde | Wittig Reagent | Base | Solvent | Product Type |

| 1 | Aromatic Aldehyde | (Carbethoxymethylene)triphenylphosphorane | - | DCM | α,β-Unsaturated Ester |

| 2 | Aromatic Aldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | Terminal Alkene |

Detailed Experimental Protocol (Representative for Wittig Reaction)

This is a general procedure that can be adapted for this compound.

-

Ylide Generation (if not commercially available): Suspend the appropriate phosphonium salt (1.1 mmol) in a dry solvent like THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise. Stir the resulting colored solution for 30-60 minutes.

-

Aldehyde Addition: Dissolve this compound (1.0 mmol) in the same dry solvent and add it dropwise to the ylide solution at 0 °C or room temperature, depending on the ylide's reactivity.

-

Reaction Execution: Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration. This reaction is particularly useful for synthesizing α,β-unsaturated compounds with electron-withdrawing groups.

Table 4: Common Reagents for Knoevenagel Condensation

| Entry | Active Methylene Compound | Catalyst | Solvent |

| 1 | Malononitrile | Piperidine | Ethanol |

| 2 | Ethyl cyanoacetate | Ammonium acetate | Toluene |

| 3 | Diethyl malonate | Pyridine | Acetic Acid |

Detailed Experimental Protocol (Representative for Knoevenagel Condensation)

-

Reagent Mixture: To a solution of this compound (1.0 mmol) in a suitable solvent like ethanol (10 mL), add the active methylene compound (e.g., malononitrile, 1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates from the reaction mixture upon formation.

-

Isolation: Collect the solid product by filtration, wash with a cold solvent, and dry to obtain the pure condensed product. If no precipitate forms, the product can be isolated by standard extractive work-up and purification by chromatography or recrystallization.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of functionalized heterocyclic compounds. The presence of two distinct reactive sites allows for selective and sequential modifications, providing access to novel molecular scaffolds of interest to the pharmaceutical and agrochemical industries. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and various condensation and olefination strategies, unlocks the full potential of this intermediate. The representative protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound in their synthetic endeavors.

References

Technical Guide: Safety and Handling of 6-Chloropyridazine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 6-Chloropyridazine-3-carbaldehyde (CAS No: 303085-53-2). The information is compiled to ensure safe laboratory practices and mitigate potential hazards associated with the use of this compound in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1]:

-

Acute Toxicity, Oral (Category 5): May be harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

GHS Pictograms and Hazard Statements

| Pictogram | GHS Classification | Hazard Statement |

| Warning | Acute Toxicity, Oral (Category 5) | H303: May be harmful if swallowed[1] |

| Warning | Skin Irritation (Category 2) | H315: Causes skin irritation[1] |

| Warning | Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |

| Warning | Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[1] |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is mandatory to minimize risk.

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[2]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

-

Handling: Use only under a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, well-ventilated area. Keep the container tightly closed.[5] Recommended storage temperature is 2-8°C under an inert gas.[7]

First Aid Measures

In the event of exposure, immediate action is required.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops and persists.[2][5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2][5]

-

Environmental Precautions: Should not be released into the environment.[2]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2][5]

Experimental Workflow: Handling an Exposure or Spill

The following diagram illustrates the logical workflow for responding to an accidental exposure or spill of this compound.

Caption: Logical workflow for handling exposure or spill events.

References

- 1. This compound | C5H3ClN2O | CID 22336267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound [myskinrecipes.com]

A Technical Guide to High-Purity 6-Chloropyridazine-3-carbaldehyde for Pharmaceutical and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 6-Chloropyridazine-3-carbaldehyde, a key building block in the synthesis of novel therapeutic agents and agrochemicals. This document outlines commercial suppliers, quality specifications, and recommended experimental protocols for the validation of this versatile reagent.

Introduction to this compound

This compound (CAS No. 303085-53-2) is a heterocyclic aromatic aldehyde that serves as a crucial intermediate in the development of a wide range of biologically active molecules.[1] Its pyridazine core is a common scaffold in medicinal chemistry, and the presence of a reactive aldehyde group and a displaceable chlorine atom makes it an ideal starting material for the synthesis of diverse compound libraries.[1] In the pharmaceutical industry, it is utilized in the creation of compounds targeting central nervous system disorders, while in the agrochemical sector, it is a precursor to various herbicides and insecticides.[1]

Commercial Suppliers and Specifications

The procurement of high-purity starting materials is a critical first step in any research and development workflow. Several commercial suppliers offer this compound, with purities typically exceeding 95%. Below is a comparative table of suppliers and their available specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Additional Information |

| Lab-Chemicals.Com | 303085-53-2 | C₅H₃ClN₂O | 142.54 | 95% | Storage: 2-8°C, inert atmosphere[2] |

| Apollo Scientific | 303085-53-2 | C₅H₃ClN₂O | 142.54 | Inquire for details | - |

| Anax Laboratories | 303085-53-2 | C₅H₃ClN₂O | 142.54 | >96% | - |

| AccelaChem | 303085-53-2 | C₅H₃ClN₂O | 142.54 | >95% | - |

| Manchester Organics | 303085-53-2 | C₅H₃ClN₂O | 142.54 | Inquire for details | - |

Synthesis and Chemical Reactions

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be inferred from the synthesis of related pyridazine derivatives, such as 6-Chloropyridazine-3-carboxylic acid.[3] A common approach involves the oxidation of a corresponding methyl or hydroxymethyl group at the 3-position of the 6-chloropyridazine ring.

The chemical reactivity of this compound is primarily centered around its aldehyde and chloro functionalities. The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensation reactions to form Schiff bases, chalcones, and other derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is paramount for reproducible experimental results. The following are typical experimental protocols for the quality control of this and similar aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis:

-

¹H NMR: The spectrum should exhibit characteristic signals for the aldehyde proton (typically δ 9-10 ppm) and the protons on the pyridazine ring. The integration of these signals should correspond to the expected proton ratios.

-

¹³C NMR: The spectrum should show a resonance for the carbonyl carbon of the aldehyde (typically δ 180-200 ppm) and the carbons of the pyridazine ring.

-

Purity Assessment: The absence of significant impurity peaks is indicative of high purity. The purity can be quantitatively determined using a calibrated internal standard.

-

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

-

Instrumentation: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid, is a common mobile phase for aromatic aldehydes.

-

Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm).

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area. Identification of known impurities can be achieved by comparing their retention times with those of reference standards.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 143.0, consistent with the molecular weight of 142.54 g/mol .

Procurement and Quality Assurance Workflow

The following diagram illustrates a typical workflow for the procurement and quality assurance of a specialty chemical like this compound in a research and development setting.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its derivatives are often designed to interact with specific cellular targets. The logical relationship in its utility lies in the synthetic transformations that lead to pharmacologically active compounds.

Conclusion

High-purity this compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its commercial availability, coupled with robust quality control procedures, is essential for its effective use in research and development. This guide provides a foundational framework for sourcing, validating, and utilizing this important chemical intermediate.

References

A Technical Guide to 6-Chloropyridazine-3-carbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 6-chloropyridazine-3-carbaldehyde, a versatile heterocyclic building block, and its derivatives. It covers the synthesis, physicochemical properties, and diverse applications of these compounds, with a particular focus on their role in medicinal chemistry. Detailed experimental protocols, quantitative data, and pathway diagrams are included to support researchers in their drug discovery and development efforts.

Introduction to this compound

This compound is a key heterocyclic intermediate characterized by a pyridazine ring substituted with a reactive aldehyde group and a chlorine atom. This unique structure makes it a valuable precursor for creating a wide array of complex molecules.[1] The π-deficient pyridazine ring, combined with the reactivity of its functional groups, allows for extensive chemical modification, leading to derivatives with significant biological activities.[2] These derivatives are prominent in medicinal chemistry, demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] They also find applications in agrochemicals as herbicides and insecticides.[1][3]

Physicochemical Properties

The core compound, this compound, possesses distinct chemical and physical properties that are foundational to its use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 303085-53-2 | [1][5] |

| Molecular Formula | C₅H₃ClN₂O | [1][5] |

| Molecular Weight | 142.54 g/mol | [1][5] |

| Boiling Point | 334.6 °C at 760 mmHg | [1] |

| Storage | 2-8°C, under inert gas | [1] |

| Hazards | May be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. |[5] |

Synthesis and Derivatization

The synthesis of this compound derivatives typically begins with a common precursor, 3,6-dichloropyridazine, which can be functionalized to introduce the aldehyde group and subsequently build more complex molecules.

Key Derivatization Reactions

The two primary reactive sites on this compound—the aldehyde group and the C6-chloro substituent—allow for a variety of chemical transformations. Nucleophilic substitution at the chlorine position and condensation reactions at the aldehyde group are the most common strategies.

References

- 1. This compound [myskinrecipes.com]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C5H3ClN2O | CID 22336267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 6-Chloropyridazine-3-carbaldehyde